Tr-PEG6

概览

描述

Synthesis Analysis

Tr-PEG6 is used in the synthesis of antibody-drug conjugates (ADCs). In vitro ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis

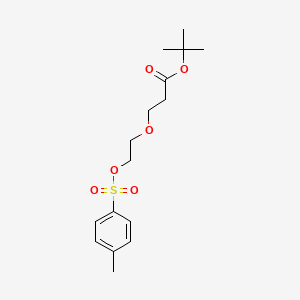

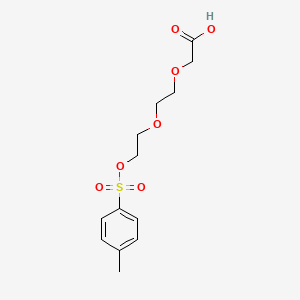

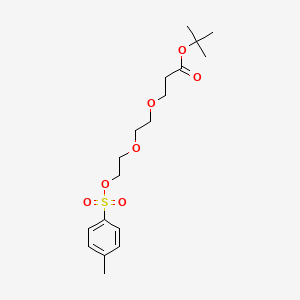

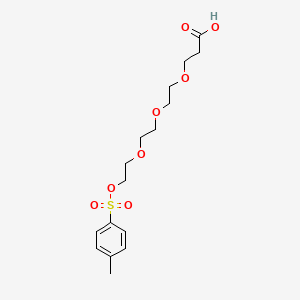

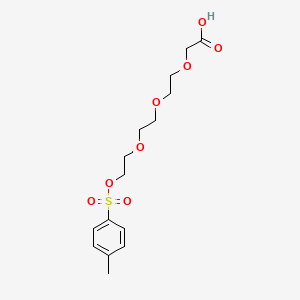

The molecular formula of Tr-PEG6 is C29H36O6 . The exact mass is 480.25 and the molecular weight is 480.600 .Chemical Reactions Analysis

The Thermo Scientific MS(PEG) n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical And Chemical Properties Analysis

Tr-PEG6 is a solid powder . It is soluble in DMSO . The elemental analysis shows that it contains C, 72.48; H, 7.55; O, 19.97 .科研应用

基因和药物传递系统:PEG及其衍生物是基因和药物传递系统的主要组成部分,特别是用于体外运输miRNA和siRNA。它们通过亲水和疏水接触与RNA相互作用,影响RNA的稳定性、聚集和颗粒形成 (Froehlich et al., 2012)。

金纳米棒的生物功能化:PEG衍生物被用于功能化金纳米棒(GNRs),这是生物传感应用中至关重要的方法。该过程涉及通过在GNRs表面引入巯基而创建强Au-S键,提高功能化GNRs的效力并增强目标检测的灵敏度 (Wang et al., 2017)。

基于纳米颗粒的药物和基因传递:PEG化是将纳米颗粒表面涂覆PEG的过程,被广泛研究用于提高药物和基因传递效率。这种技术延长了系统循环时间并抵御各种生物屏障 (Suk et al., 2016)。

光热增强光动力疗法:PEG功能化的氧化石墨烯被用于增强癌症治疗的光动力疗法(PDT)。这种方法增加了光敏剂的细胞内运输,导致改善癌细胞的破坏 (Tian et al., 2011)。

植物组织培养中的渗透胁迫研究:在植物科学中,PEG被用于模拟组织培养中的渗透胁迫,为水分胁迫响应和细胞周期检查点调控提供见解 (Elmaghrabi et al., 2017)。

肽和蛋白质PEG化:对肽和蛋白质进行PEG化可增强它们的稳定性、循环时间和效力,避免被蛋白酶降解并避免快速肾脏过滤。这对制药和生物技术应用具有重要意义 (Roberts et al., 2002)。

医学中的转化研究:PEG及其衍生物在转化研究(TR)中发挥作用,促进基础科学发现转化为医学实践应用 (Hörig & Pullman, 2004)。

细胞和分子生物学:PEG衍生物影响细胞和分子反应,如细胞周期进展和基因表达,特别是在量子点毒性研究的背景下 (Zhang et al., 2006)。

Safety And Hazards

性质

IUPAC Name |

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIZOCQZVDVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710418 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tr-PEG6 | |

CAS RN |

141282-24-8 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)